8-アミノキノリン-5-オール

概要

説明

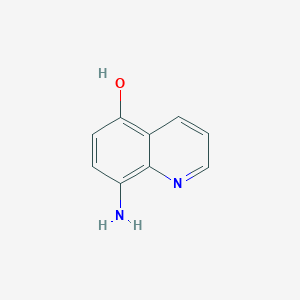

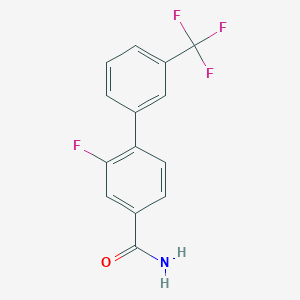

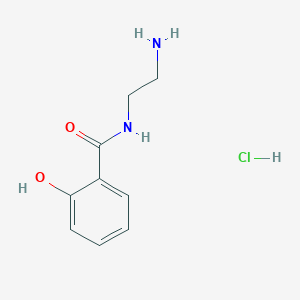

8-Aminoquinolin-5-ol is a nitrogen-containing heterocyclic compound that belongs to the quinoline family. This compound is characterized by the presence of an amino group at the 8th position and a hydroxyl group at the 5th position on the quinoline ring. It is a versatile molecule with significant applications in various fields, including medicinal chemistry, organic synthesis, and material science .

科学的研究の応用

8-Aminoquinolin-5-ol has a wide range of scientific research applications:

作用機序

Target of Action

8-Aminoquinolin-5-ol, also known as 5-Quinolinol, 8-amino-, is an important class of antimalarial drugs. It is effective against the liver stages of Plasmodium infections . The primary targets of this compound are the liver-stage parasites, especially those from Plasmodium vivax .

Mode of Action

The compound interacts with its targets by being administered for radical cure and presumptive antirelapse therapy against relapsing malaria . This interaction results in the clearance of liver-stage parasites .

Biochemical Pathways

The compound affects the exo-erythrocytic liver stages of the malaria parasite . This is central to preventing relapsing malaria as well as causal prophylaxis for malaria infections . Causal prophylaxis refers to the killing of parasites while they are in the liver, thus preventing infection of erythrocytes and any signs of clinical disease .

Pharmacokinetics

The compound’s pharmacokinetics properties are significant. For instance, Tafenoquine, a 8-Aminoquinolin-5-ol analog, has a much longer elimination half-life compared with primaquine (14 days versus 6 hours) and is highly effective both in treating relapses of P. vivax malaria and as a causal prophylactic agent against P. falciparum and P. vivax malaria .

Result of Action

The molecular and cellular effects of the compound’s action are profound. It is effective in treating relapses of P. vivax malaria and as a causal prophylactic agent against P. falciparum and P. vivax malaria . A major drawback to the 8-aminoquinolines is their toxicity in glucose-6-phosphate dehydrogenase (g6pd)-deficient individuals .

Action Environment

The action, efficacy, and stability of the compound can be influenced by environmental factors. For instance, the compound’s toxicity in G6PD-deficient individuals is a significant factor that can affect its action and efficacy

生化学分析

Biochemical Properties

5-Quinolinol, 8-amino- plays a crucial role in biochemical reactions due to its ability to chelate metal ions. This property makes it valuable in the study of metalloenzymes and metal ion transport. The compound interacts with enzymes such as metalloproteinases, where it can inhibit or modulate their activity by binding to the metal ion cofactors essential for enzymatic function . Additionally, 5-Quinolinol, 8-amino- can interact with proteins involved in oxidative stress responses, potentially influencing their activity and stability.

Cellular Effects

The effects of 5-Quinolinol, 8-amino- on cellular processes are diverse. It has been observed to influence cell signaling pathways, particularly those involving metal ion homeostasis and oxidative stress. By chelating metal ions, 5-Quinolinol, 8-amino- can disrupt metal-dependent signaling pathways, leading to altered gene expression and cellular metabolism . In some cell types, this compound has been shown to induce apoptosis or cell cycle arrest, highlighting its potential as a therapeutic agent in cancer research.

Molecular Mechanism

At the molecular level, 5-Quinolinol, 8-amino- exerts its effects primarily through its ability to bind metal ions. This binding can inhibit the activity of metalloenzymes by removing essential metal cofactors from their active sites . Furthermore, the compound can generate reactive oxygen species (ROS) through redox cycling, leading to oxidative damage and changes in gene expression. These molecular interactions underscore the compound’s potential in modulating enzymatic activity and cellular responses to oxidative stress.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Quinolinol, 8-amino- can vary over time. The compound is relatively stable under standard conditions, but its activity can diminish due to degradation or interaction with other components in the experimental setup . Long-term studies have shown that prolonged exposure to 5-Quinolinol, 8-amino- can lead to sustained changes in cellular function, including persistent alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of 5-Quinolinol, 8-amino- in animal models are dose-dependent. At low doses, the compound can modulate enzymatic activity and cellular responses without causing significant toxicity . At higher doses, it can induce toxic effects, including oxidative stress, tissue damage, and organ dysfunction. These findings highlight the importance of careful dosage optimization in therapeutic applications.

Metabolic Pathways

5-Quinolinol, 8-amino- is involved in several metabolic pathways, particularly those related to metal ion metabolism and oxidative stress responses. The compound interacts with enzymes such as superoxide dismutase and catalase, influencing their activity and the overall redox balance within cells . Additionally, it can affect metabolic flux by altering the availability of metal ion cofactors required for various enzymatic reactions.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 8-Aminoquinolin-5-ol can be achieved through several methods. One common approach involves the nitration of quinoline to produce a mixture of 5- and 8-nitroquinoline derivatives, followed by separation and reduction to obtain the desired 8-aminoquinoline . Another method includes the use of α,β-unsaturated aldehydes and substituted anilines in the presence of heteropolyacids as catalysts, which facilitates the formation of quinoline derivatives through Skraup and Doebner–Miller reactions .

Industrial Production Methods

Industrial production of 8-Aminoquinolin-5-ol often employs catalytic systems and green chemistry principles to enhance efficiency and sustainability. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts have been explored to produce quinoline derivatives on a larger scale .

化学反応の分析

Types of Reactions

8-Aminoquinolin-5-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert nitro groups to amino groups.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring

Common Reagents and Conditions

Common reagents used in these reactions include transition metal catalysts, such as palladium and copper, as well as oxidizing agents like potassium permanganate and reducing agents like sodium borohydride .

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications .

類似化合物との比較

Similar Compounds

8-Hydroxyquinoline: Similar to 8-Aminoquinolin-5-ol, this compound has a hydroxyl group at the 8th position and exhibits antimicrobial and anticancer properties.

Quinolin-8-amines: These isomeric compounds are valuable scaffolds in organic synthesis and coordination chemistry.

Uniqueness

8-Aminoquinolin-5-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a bidentate ligand and its broad range of applications in various fields highlight its versatility and importance .

特性

IUPAC Name |

8-aminoquinolin-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c10-7-3-4-8(12)6-2-1-5-11-9(6)7/h1-5,12H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUDJGFVOKSCEDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00408800 | |

| Record name | 5-Quinolinol, 8-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00408800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89302-52-3 | |

| Record name | 5-Quinolinol, 8-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00408800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,2,2-Trichloro-1-[8-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]ethanone](/img/structure/B1450736.png)

![1-[4-(Aminomethyl)benzyl]piperidine-4-carboxamide hydrochloride](/img/structure/B1450750.png)